molecular formula C7H11N3OS B13787923 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine CAS No. 87444-28-8

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine

Cat. No.: B13787923
CAS No.: 87444-28-8
M. Wt: 185.25 g/mol
InChI Key: QWLHCJZEWFDQCB-UHFFFAOYSA-N
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Description

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine typically involves the reaction of 5,6-dimethylpyrazin-2-amine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of methanesulfinyl chloride from methyl disulfide and acetic anhydride, followed by its reaction with 5,6-dimethylpyrazin-2-amine. The process requires careful control of reaction conditions, including temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.

    Reduction: Reduction of the methanesulfinyl group can yield methanethiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Methanesulfonyl derivatives.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfinyl group can undergo redox reactions, influencing the activity of these targets and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.

    Dimethyl sulfoxide (DMSO): A related compound with distinct solvent properties.

    Methylsulfonylmethane (MSM): Known for its use in alternative medicine.

Uniqueness

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine is unique due to its specific structural features and the presence of both a methanesulfinyl group and a pyrazine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

87444-28-8

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

5,6-dimethyl-3-methylsulfinylpyrazin-2-amine

InChI

InChI=1S/C7H11N3OS/c1-4-5(2)10-7(12(3)11)6(8)9-4/h1-3H3,(H2,8,9)

InChI Key

QWLHCJZEWFDQCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)S(=O)C)C

Origin of Product

United States

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